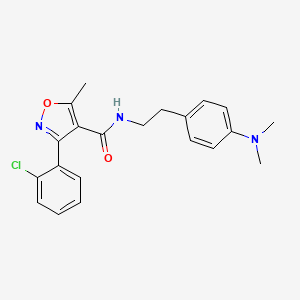

3-(2-chlorophenyl)-N-(4-(dimethylamino)phenethyl)-5-methylisoxazole-4-carboxamide

Description

3-(2-Chlorophenyl)-N-(4-(dimethylamino)phenethyl)-5-methylisoxazole-4-carboxamide is a synthetic isoxazole derivative characterized by a 2-chlorophenyl group at position 3, a methyl group at position 5 of the isoxazole ring, and a dimethylamino-substituted phenethylamide side chain. Its molecular formula is C₂₆H₂₀ClN₃O₂, with a molecular weight of 383.9 g/mol .

Properties

IUPAC Name |

3-(2-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O2/c1-14-19(20(24-27-14)17-6-4-5-7-18(17)22)21(26)23-13-12-15-8-10-16(11-9-15)25(2)3/h4-11H,12-13H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQNSOCVRSAYCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCC3=CC=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(4-(dimethylamino)phenethyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving a β-keto ester and hydroxylamine under acidic or basic conditions.

Substitution Reactions:

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the isoxazole derivative reacts with 4-(dimethylamino)phenethylamine under appropriate conditions, often using coupling reagents like EDCI or DCC to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the isoxazole ring or the carboxamide group, potentially leading to ring-opened products or amine derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions on the chlorophenyl ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives or ring-opened products.

Scientific Research Applications

3-(2-chlorophenyl)-N-(4-(dimethylamino)phenethyl)-5-methylisoxazole-4-carboxamide is a complex organic compound with the molecular formula C21H22ClN3O2 and a molecular weight of 383.9 . It has a CAS number of 953169-80-7 . This compound is studied for its unique structural features and reactivity and has potential applications in medicinal chemistry, pharmacology, and materials science.

Scientific Research Applications

This compound is investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive molecules, making it a candidate for drug development, particularly in targeting specific receptors or enzymes.

Chemistry

In chemistry, this compound serves as a model for exploring new synthetic methodologies and reaction mechanisms.

Biology

In biological research, it is investigated for its potential as a pharmacological agent. Its structural similarity to known bioactive molecules makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.

Medicine

The compound's potential medicinal applications include its use as a lead compound in developing new therapeutic agents. Its ability to interact with biological targets such as neurotransmitter receptors or enzymes could make it useful in treating various diseases. The mechanism by which it exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it might act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Industry

In the industrial sector, this compound could be used to develop new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Comparison to Similar Compounds

| Compound | Uniqueness |

|---|---|

| This compound | Unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. |

| 3-(2-bromophenyl)-N-(4-(dimethylamino)phenethyl)-5-methylisoxazole-4-carboxamide | |

| 3-(2-fluorophenyl)-N-(4-(dimethylamino)phenethyl)-5-methylisoxazole-4-carboxamide |

Mechanism of Action

The mechanism by which 3-(2-chlorophenyl)-N-(4-(dimethylamino)phenethyl)-5-methylisoxazole-4-carboxamide exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it might act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Variations in the Amide Side Chain

- N-[4-(Diethylamino)phenyl]-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide (39k): Substituent: Diethylamino-phenyl vs. dimethylamino-phenethyl in the target compound. Synthesis: Uses HBTU/DIPEA-mediated coupling, yielding white needles (m.p. 111.5–113.9°C) . Impact: The phenethyl chain in the target compound may enhance solubility or membrane permeability compared to the phenyl group in 39k.

- N-[4-(Dimethylamino)phenyl]-5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxamide (40): Substituent: 3-Nitrophenyl (electron-withdrawing) vs. 2-chlorophenyl (moderately electron-withdrawing). Synthesis: Similar HBTU/DMF coupling, yielding orange needles (78% yield) . Impact: Nitro groups may reduce metabolic stability compared to chloro substituents.

Modifications to the Isoxazole Core

- N-(4-(tert-Butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide: Substituent: tert-Butyl (electron-donating) vs. dimethylamino-phenethyl.

- N-(4-Chloro-2,5-dimethoxyphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide (2b): Substituent: Chloro-dimethoxyphenyl vs. dimethylamino-phenethyl. Physical Properties: Melting point 115–117°C, yield 67% . Impact: Methoxy groups may improve crystallinity but reduce lipophilicity.

Key Observations :

Antioxidant Activity

- Electron-Donating Groups : The tert-butyl analog’s IC₅₀ of 7.8 µg/ml highlights the role of electron-donating groups in enhancing radical scavenging .

- Chloro vs. Nitro : Chlorophenyl groups (moderate electron withdrawal) balance lipophilicity and stability, whereas nitro groups (strong electron withdrawal) may hinder activity .

Antiviral Potential

Biological Activity

3-(2-chlorophenyl)-N-(4-(dimethylamino)phenethyl)-5-methylisoxazole-4-carboxamide, a compound with the molecular formula C19H18ClN3O2 and a molecular weight of 355.82 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies highlighting its efficacy and safety.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Isoxazole Ring : This is achieved through a cyclization reaction involving a β-keto ester and hydroxylamine.

- Substitution Reactions : The introduction of the chlorophenyl group occurs via electrophilic aromatic substitution.

- Amidation : The final step involves the formation of the carboxamide group by reacting the isoxazole derivative with 4-(dimethylamino)phenethylamine, often facilitated by coupling reagents like EDCI or DCC .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It may function as an agonist or antagonist, modulating signal transduction pathways and influencing cellular responses.

Potential Mechanisms:

- Cholinesterase Inhibition : Similar compounds have shown potent inhibition of acetylcholinesterase (AChE), suggesting that this compound may also exhibit similar properties .

- Antioxidant Activity : The compound's structure may confer antioxidant properties, potentially protecting cells from oxidative stress.

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Studies

- In Vitro Studies : Research has indicated that derivatives similar to this compound exhibit significant AChE inhibition with IC50 values in the nanomolar range. For instance, a related compound showed an IC50 value of 20 nM against AChE, indicating strong potential for therapeutic applications in Alzheimer's disease .

- Cytotoxicity Assessments : In vitro cytotoxicity studies on neuroblastoma cells revealed that several derivatives did not exhibit cytotoxic effects at concentrations up to 50 µM, supporting their safety for further development .

- Pharmacokinetic Studies : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, which are critical for therapeutic efficacy.

Q & A

Q. What are the common synthetic routes for 3-(2-chlorophenyl)-N-(4-(dimethylamino)phenethyl)-5-methylisoxazole-4-carboxamide, and how can purity be optimized?

The synthesis typically involves coupling reactions between isoxazole-4-carboxylic acid derivatives and substituted phenethylamines. For example, a general procedure includes activating the carboxylic acid (e.g., using HATU or EDCI as coupling agents) and reacting it with 4-(dimethylamino)phenethylamine under inert conditions. Purity optimization involves chromatographic purification (e.g., flash chromatography with gradients of ethyl acetate/hexane) and recrystallization using solvents like ethanol or acetonitrile. Monitoring via HPLC or LC-MS ensures intermediates and final products meet >95% purity thresholds .

Q. What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm substituent positions and amide bond formation. For example, the dimethylamino group’s protons appear as a singlet near δ 2.2–2.5 ppm, while aromatic protons from the chlorophenyl group resonate in δ 7.3–7.6 ppm .

- X-ray crystallography : Resolves crystal packing and stereoelectronic effects. Similar isoxazole carboxamides exhibit planar isoxazole rings and intramolecular hydrogen bonds between the amide NH and isoxazole oxygen .

- HRMS : Validates molecular weight (e.g., [M+H]+ expected for C21H23ClN3O2: 408.1452) .

Q. How is preliminary pharmacological activity assessed for this compound?

Initial screening involves:

- In vitro assays : Target-specific enzyme inhibition (e.g., kinase or receptor binding assays using fluorescence polarization or radiometric methods). Mitochondrial isolation protocols (e.g., from mouse liver) may evaluate effects on cellular respiration .

- Solubility and stability : Assessed in PBS or DMSO at 1–10 mM, with LC-MS monitoring degradation over 24–72 hours .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production without compromising stereochemical integrity?

Optimization strategies include:

- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh3)4) for Ullmann-type couplings to reduce byproducts.

- Flow chemistry : Continuous-flow systems enhance reaction control (e.g., temperature, residence time) and reduce side reactions. A design-of-experiments (DoE) approach identifies critical parameters (e.g., reagent stoichiometry, solvent polarity) .

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 hours to 30 minutes) while maintaining >90% yield .

Q. What structural modifications enhance the compound’s pharmacokinetic profile?

Modifications focus on:

- Bioisosteric replacement : Swapping the chlorophenyl group with trifluoromethyl or fluorophenyl moieties to improve metabolic stability. For example, trifluoromethyl groups reduce CYP450-mediated oxidation .

- PEGylation : Adding polyethylene glycol chains to the phenethylamine moiety increases aqueous solubility and half-life .

- Prodrug strategies : Esterification of the carboxamide group (e.g., methyl or ethyl esters) enhances membrane permeability, with enzymatic hydrolysis releasing the active form .

Q. How do conflicting bioactivity data from in vitro vs. in vivo models arise, and how can they be resolved?

Discrepancies often stem from:

- Off-target effects : Use CRISPR-Cas9 knockout models to validate target specificity.

- Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes from multiple species) to identify rapid degradation pathways .

- Dosing regimen adjustments : Pharmacokinetic/pharmacodynamic (PK/PD) modeling optimizes dosing intervals. For example, zebrafish models (via water immersion) provide rapid in vivo feedback on bioavailability .

Q. What computational methods predict binding affinities and selectivity for this compound?

Approaches include:

- Molecular docking (AutoDock Vina or Schrödinger) : Simulates interactions with target proteins (e.g., kinase ATP-binding pockets). Key residues (e.g., hinge region lysine) are validated via alanine scanning mutagenesis .

- MD simulations (GROMACS) : Assesses conformational stability over 100-ns trajectories. Metrics like root-mean-square deviation (RMSD) quantify ligand-protein complex stability .

- Free-energy perturbation (FEP) : Calculates ΔΔG values for substituent modifications, guiding SAR optimization .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in crystallographic data vs. computational predictions?

- Validation metrics : Compare experimental (X-ray) bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G* level). Discrepancies >0.05 Å or >5° may indicate crystal packing effects or solvent interactions .

- Multivariate analysis : Principal component analysis (PCA) of structural databases (e.g., Cambridge Structural Database) identifies outliers in torsion angles or hydrogen-bonding patterns .

Q. What statistical frameworks reconcile divergent bioassay results across laboratories?

- Meta-analysis : Pool data from independent studies using random-effects models to account for inter-lab variability.

- Standardized protocols : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) and target engagement (e.g., SPR binding kinetics) .

Methodological Best Practices

Q. What safety protocols are essential when handling this compound?

- PPE : Nitrile gloves, lab coats, and safety goggles (EN 166 standard) prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis and weighing.

- Waste disposal : Incinerate contaminated materials at >1000°C to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.